3-hydroxy-4-iodo-N-propylbenzamide

GPCR Pharmacology Adenosine Receptor Biology Radioligand Binding Assays

Researchers investigating adenosine A3 receptor (A3AR) pharmacology often struggle to source well-characterized reference ligands with defined affinity and selectivity profiles. This compound is a validated A3AR ligand (Ki 116 nM) with 8.3-fold selectivity over A1, enabling precise receptor binding studies. - Serves as a pharmacological tool for deconvoluting A3AR-mediated pathways in inflammation and cancer models. - The 4-iodo substitution pattern provides a scaffold for developing SPECT imaging probes via radioiodination. - Supplied at ≥95% purity, ensuring consistent performance in competitive binding assays and SAR explorations.

Molecular Formula C10H12INO2
Molecular Weight 305.11 g/mol
Cat. No. B8015856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-4-iodo-N-propylbenzamide
Molecular FormulaC10H12INO2
Molecular Weight305.11 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC(=C(C=C1)I)O
InChIInChI=1S/C10H12INO2/c1-2-5-12-10(14)7-3-4-8(11)9(13)6-7/h3-4,6,13H,2,5H2,1H3,(H,12,14)
InChIKeyKPRAHBAMJNDXDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-4-iodo-N-propylbenzamide Overview


3-Hydroxy-4-iodo-N-propylbenzamide is a substituted benzamide derivative featuring a distinctive ortho-substitution pattern, with a hydroxyl group at the 3-position and an iodine atom at the 4-position on the benzamide ring, along with an N-propyl substituent . Its molecular formula is C₁₀H₁₂INO₂, with a molecular weight of 305.12 g/mol, and it is commercially available at ≥95% purity . This structural arrangement places it within the broader class of activated iodo-benzamides, which have been described in the patent literature as antineoplastic and antiviral compounds that target zinc finger domains of metalloregulatory proteins [1].

Activated iodo-benzamide Zinc finger protein target engagement studies
Adenosine A3/A1 tool GPCR pharmacology and receptor selectivity profiling
Iodine-labeled precursor Supports 123I/125I radiolabeling workflows

Why 3-Hydroxy-4-iodo-N-propylbenzamide Cannot Be Replaced


Substitution within the benzamide class is highly non-interchangeable due to the specific pharmacophoric requirements of target engagement. The presence of both the 3-hydroxyl and 4-iodo groups is not merely a structural variation but a functional determinant. Activated iodo-benzamide derivatives are designed with a chelating group, a thiol trapping group, and an activating group to inhibit the binding of transcription factors to zinc finger domains [1]. Removing or relocating the iodine atom (as in 3-hydroxy-N-propylbenzamide) eliminates the heavy halogen necessary for key halogen bonding or for potential radiolabeling applications. Similarly, the absence of the hydroxyl group (as in 4-iodo-N-propylbenzamide) removes a critical hydrogen bond donor/acceptor, fundamentally altering solubility and target recognition . Furthermore, the N-propyl group modulates lipophilicity and membrane permeability compared to unsubstituted amides . Therefore, generic substitution with closely related analogs (e.g., 3-hydroxy-4-iodobenzamide, 4-iodo-N-propylbenzamide, or 3-hydroxy-N-propylbenzamide) will yield divergent biological and physicochemical profiles, compromising experimental reproducibility and relevance.

  • 4-Iodo absence Removes the heavy halogen needed for halogen bonding or radiolabeling; target engagement profile may shift.
  • 3-Hydroxyl absence Eliminates a critical hydrogen bond donor/acceptor, potentially altering solubility and receptor recognition.
  • N-Propyl absence Modulates lipophilicity; removal can change membrane permeability and nonspecific binding behavior.

3-Hydroxy-4-iodo-N-propylbenzamide: Differentiation Evidence


Adenosine A3 Receptor Binding Affinity

3-Hydroxy-4-iodo-N-propylbenzamide demonstrates a specific binding affinity for the Adenosine A3 receptor (A3AR), with a reported Ki of 116 nM in a radioligand displacement assay using [¹²⁵I]-labeled probe in rat membranes [1]. This binding profile is distinct from its activity at the Adenosine A1 receptor (Ki = 14 nM), indicating a moderate selectivity window [1]. This data provides a quantitative benchmark that differentiates it from other benzamide analogs which lack this specific receptor interaction profile or demonstrate different selectivity patterns [2].

A3AR Binding Affinity
Head-to-head
Ki A3AR 116 nM
A1AR 14 nM
~8.3-fold A1/A3
Supports adenosine receptor binding assay context
Radioligand displacement, rat A1/CHO A3 membranes
GPCR Pharmacology Adenosine Receptor Biology Radioligand Binding Assays

Lipophilicity & Solubility Profile

The compound's lipophilicity, a critical determinant of membrane permeability and non-specific binding, is characterized by a predicted LogP of 2.7 [1]. This value distinguishes it from less lipophilic analogs. For instance, 3-hydroxy-4-iodobenzamide (lacking the N-propyl chain) has a predicted LogP of approximately 0.3 [2], while 4-iodo-N-propylbenzamide (lacking the hydroxyl) has a LogP around 2.8 . The balanced LogP of 2.7, conferred by the combined N-propyl, hydroxyl, and iodo substitutions, positions this compound in a favorable range for cell permeability while maintaining aqueous solubility (predicted LogS -3.6, 251 μM) [1].

Lipophilicity & Solubility
Cross-study
LogP 2.7
LogS −3.6 (251 µM)
Reported physicochemical profile for permeability review
Predicted values; experimental verification recommended
ADME/Tox Profiling Physicochemical Characterization Drug-likeness

3-Hydroxyl Group Structural Role

The presence of the 3-hydroxyl group is a key differentiator from 4-iodo-N-propylbenzamide. This functional group enables hydrogen bonding as both a donor and acceptor, which is essential for interactions with biological targets like the adenosine receptors [1]. Studies on benzamide derivatives have shown that a 2'-substituent, such as an amino or hydroxyl group, is often indispensable for inhibitory activity in certain enzyme systems (e.g., HDAC) [2]. While direct SAR data for this exact compound on HDAC is not available, the hydroxyl group's known role in metal chelation (e.g., zinc in zinc finger domains) suggests a distinct mechanism of action compared to non-hydroxylated analogs [3].

3-Hydroxyl Role
Class-level
H-bond donor/acceptor: 2/3
Potential chelation moiety
May support target-engagement review; class-level evidence
SAR inference; direct binding data not available
Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

3-Hydroxy-4-iodo-N-propylbenzamide Research Applications


Adenosine Receptor Pharmacology Studies

This compound serves as a valuable tool compound for investigating Adenosine A3 receptor (A3AR) pharmacology. Its demonstrated Ki of 116 nM for A3AR in radioligand binding assays [1] provides a defined affinity benchmark. This allows researchers to use it as a reference ligand in competition binding studies to characterize novel A3AR agonists or antagonists, or to probe the receptor's role in inflammation, ischemia, or cancer, where A3AR is a known therapeutic target [1]. Its selectivity profile over the A1 receptor (8.3-fold) is also useful for deconvoluting receptor-specific signaling pathways.

SPECT Imaging Radioligand Development

The presence of a stable iodine atom at the 4-position makes this compound a precursor or scaffold for the development of radiolabeled probes for Single-Photon Emission Computed Tomography (SPECT) imaging. Iodinated benzamides have been extensively explored as dopamine D2/D3 receptor imaging agents [1]. The structural features of 3-hydroxy-4-iodo-N-propylbenzamide (specifically, the 3-hydroxy-4-iodo motif) are well-suited for radiolabeling with iodine-123 or iodine-125, enabling the non-invasive quantification of receptor expression in vivo. This specific substitution pattern may confer favorable brain uptake and target-to-background ratios compared to other halogenated analogs [2].

Zinc Finger-Targeted Antineoplastic Scaffold

Based on the patent literature describing activated iodo-benzamide derivatives as antineoplastic agents [1], this compound can be utilized as a core scaffold for designing new inhibitors of zinc finger transcription factors (e.g., PARP, HIV nucleocapsid protein). The combination of the 3-hydroxyl group (a potential metal-chelating moiety) and the 4-iodo group (which can participate in halogen bonding or act as a leaving group) provides a unique pharmacophore. Researchers can further derivatize the N-propyl amide to explore structure-activity relationships (SAR) around the linker region, aiming to improve potency and selectivity against specific cancer or viral targets [1].

Application
Selection Property
Validation Focus
Adenosine A3/A1 receptor pharmacology
Ki binding affinity and selectivity profile
Radioligand competition binding assays
Radiolabeled probe development
4-Iodo substitution for ¹²³I/¹²⁵I labeling
Receptor binding & brain uptake imaging
Zinc finger transcription factor studies
3-OH chelating & 4-I halogen bonding groups
Target engagement and SAR assays

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16 linked technical documents
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